molecular formula C10H11N5O3 B15124298 Adenine, 9-(2,3-Anhydro-beta-D-ribofuranosyl)-

Adenine, 9-(2,3-Anhydro-beta-D-ribofuranosyl)-

Cat. No.: B15124298
M. Wt: 249.23 g/mol
InChI Key: RANSNKOSWWZYEJ-UHFFFAOYSA-N
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Description

Adenine, 9-(2,3-Anhydro-beta-D-ribofuranosyl)- is a derivative of adenine, a fundamental component of nucleic acids This compound is characterized by the presence of an anhydro sugar moiety, which distinguishes it from other nucleoside analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of tetraisopropyldisiloxane to selectively protect the 3’- and 5’-hydroxyl groups, enabling functionalization at the 2’ position . The reaction conditions often involve the use of acetic acid and acetic anhydride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity. The stability of the anhydro sugar moiety is crucial for the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Adenine, 9-(2,3-Anhydro-beta-D-ribofuranosyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the anhydro sugar moiety, leading to the formation of new compounds.

    Substitution: The anhydro group can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Adenine, 9-(2,3-Anhydro-beta-D-ribofuranosyl)- has a wide range of scientific research applications:

Properties

IUPAC Name

[4-(6-aminopurin-9-yl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(18-7)4(1-16)17-10/h2-4,6-7,10,16H,1H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANSNKOSWWZYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C4C(O4)C(O3)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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